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Introduction and Clinical Significance

Besifovir dipivoxil maleate is an oral acyclic nucleotide phosphonate (a guanosine monophosphate analog)
that potently inhibits hepatitis B virus (HBV) replication by targeting the viral polymerase [1] [2]. It was
approved in South Korea in 2017 and is recommended as a first-line antiviral therapy (AVT) for treatment-

naive CHB patients [3] [4].

The need for well-tolerated long-term therapies is critical in CHB management, as most patients require
lifelong viral suppression. Long-term use of TDF, while effective, has been associated with a gradual decline
in renal function and bone mineral density (BMD) [5] [6]. Evidence now shows that BSV offers a
comparable antiviral efficacy with an improved safety profile, making it a suitable agent for extended

administration [7] [4].

Efficacy of Besifovir in Long-Term Administration

Clinical trials and cohort studies have consistently shown that BSV maintains high virologic response rates

over extended periods, up to 144 weeks and beyond.

Table 1: Long-Term Virologic Efficacy of Besifovir

© 2026 Smolecule. All rights reserved. 1/7 Tech Support


https://www.smolecule.com/products/s627917?utm_src=pdf-body
https://www.smolecule.com/products/s627917?utm_src=pdf-interest
https://www.smolecule.com/products/s627917?utm_src=pdf-body
https://go.drugbank.com/drugs/DB05020
https://synapse.patsnap.com/article/what-is-besifovir-used-for
https://www.nature.com/articles/s41598-025-13456-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC7402376/
https://pubmed.ncbi.nlm.nih.gov/39828249/
https://www.news-medical.net/news/20250324/Besifovir-dipivoxil-maleate-offers-comparable-efficacy-and-improved-safety-for-hepatitis-B-patients.aspx
https://pubmed.ncbi.nlm.nih.gov/30448598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7402376/
https://www.smolecule.com/products/s627917?utm_src=pdf-body
https://www.smolecule.com/products/s627917?utm_src=pdf-body
https://www.smolecule.com/products/s627917?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability
Specifications & Pricing

Virologic Virologic

Study Type / . Study
. Duration Response (HBV Response (HBV

Population Reference

DNA <69 IU/mL) DNA <20 IU/mL)
Phase 3 144 Weeks 87.7% (71/81) 80.3% (65/81) [4]
Extensional Study
(BSV-BSV)
Phase 3 Extensional 144 Weeks 92.1% (70/76) 85.5% (65/76) [4]
Study (TDF-BSV)* (48w TDF +

96w BSV)

Randomized Trial 48 Weeks after -- 100.0% (64/64) [5][8]
(Switching from switch
TDF)
Real-World Cohort Median 38.6 -- -- [3]
(Treatment-naive) months

*Patients switched from TDF to BSV after 48 weeks.

Furthermore, a large retrospective real-world cohort study (n=2,889) suggested that BSV may be effective in
reducing the long-term risk of hepatocellular carcinoma (HCC), showing a significantly lower incidence of

HCC compared to patients treated with entecavir (ETV) or TDF [3].

Safety Profile in Long-Term Administration

The superior safety profile of BSV, particularly regarding bone and renal parameters, is a key advantage for

long-term use.

Table 2: Long-Term Safety Profile of Besifovir

Safety Parameter Findings in Long-Term BSV Administration Study Reference
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| Bone Safety | «+ BMD significantly improved in patients who switched from TDF to BSV. « BSV solo
treatment preserved BMD over 144 weeks. * Significant improvement in bone turnover biomarkers. | [5] [4] |
| Renal Safety | « Mean eGFR percentage change improved after switching from TDF to BSV (+1.67% vs.
-1.24% with TDF). * Renal function was well-preserved over 144 weeks of BSV treatment. | [5] [8] [4] | |
Other Considerations | * Must be co-administered with L-carnitine (660 mg) [4]. « No drug-resistant

mutations to BSV were noted through 144 weeks of therapy [4]. | |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these clinical findings, here are the key methodological

details from the cited studies.

Protocol: Assessing Efficacy and Safety in Patients Switching
from TDF to BSV

This methodology is based on a randomized, open-label, active-controlled, non-inferiority phase 4 trial [5]

[8].

¢ Study Design: Patients with CHB (n=153) who had been on TDF monotherapy for 248 weeks and
had achieved HBV DNA <20 IU/mL were randomized to either switch to BSV 150 mg or continue TDF
300 mg for 48 weeks.
¢ Patient Population: Adults with CHB, stratified by HBeAg status. Key exclusion criteria included
previous antiviral resistance, eGFR <50 mL/min, or interferon treatment.
e Administration: The BSV group received BSV 150 mg with carnitine 660 mg orally once daily. The
TDF group continued TDF 300 mg daily.
o Efficacy Measurements:
o Primary Endpoint: Proportion of patients with HBV DNA <20 IU/mL at week 48 (tested with
COBAS AmpliPrep-COBAS TagMan HBYV test, v.2.0).
o Secondary Endpoints: Undetectable HBV DNA at week 24, ALT normalization, HBeAg
loss/seroconversion, HBsAg loss/seroconversion at week 48.
o Safety Measurements:
o Bone Safety: Hip and spine BMD measured via dual-energy X-ray absorptiometry (DXA); bone
turnover biomarkers assessed.
o Renal Safety: eGFR (MDRD), urine protein/creatinine ratio, urine albumin/creatinine ratio, urine
[32-microglobulin/creatinine ratio.
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o Other: Monitoring of adverse events, serum carnitine, and vitamin D levels.

Protocol: Long-Term Extension Study up to 144 Weeks

This protocol details the extensional phase of the phase 3 trial, evaluating BSV's long-term profile [4].

e Study Design: After a 48-week double-blind phase (BSV vs. TDF), patients entered an open-label
phase where all received BSV 150 mg with L-carnitine 660 mg for an additional 96 weeks (total 144
weeks).

o Patient Population: Treatment-naive patients with CHB who completed the initial 48-week phase.

o Efficacy Measurements:

o Primary Endpoint: Virological response (HBV DNA <69 IU/mL) at week 144.
o Secondary Endpoints: Proportion with HBVY DNA <20 IU/mL, ALT normalization, HBeAg
seroconversion, changes in HBsAg levels.

¢ Safety and Monitoring:

o Regular Assessments: BMD, eGFR, and other renal parameters.

o Fibrosis Assessment: FIB-4 and APRI scores were calculated annually.

o Resistance Surveillance: Genotypic resistance tests via direct sequencing in cases of
virological breakthrough (defined as HBV DNA >69 IU/mL after initial response).

Clinical Workflow and Monitoring

The following diagram illustrates the key patient management workflow and monitoring parameters for

long-term Besifovir administration, based on the protocols from the clinical trials:
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(HBV DNA <20 [U/mL)

'

Assess Eligibility for Switch
» TDF treatment >48 weeks
* HBV DNA suppressed
e eGFR =50 mL/min
» No prior resistance

Decision to Initiate/Switch to BSV

Initiate Besifovir Protocol
* BSV 150 mg + L-carnitine 660 mg daily

'

Baseline Assessment
* HBV DNA level
» HBeAg/HBsAg status
* BMD (Spine & Hip DXA scan)
* eGFR & renal markers
* Bone turnover biomarkers

Gatient on Long-Term TDF Therap)D

Ongoing Long-Term Monitoring

Efficacy Monitoring Safety Monitoring
* HBV DNA every 12-24 weeks e Annual BMD (DXA scan)
* ALT levels * eGFR & renal markers every 12-24 weeks
» HBeAg/HBsAg seroconversion e Serum carnitine/vitamin D

Resistance & Fibrosis Surveillance
» Genotypic test if breakthrough
* Annual FIB-4/APRI scores

Continue Long-Term Therapy
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Conclusion

In summary, long-term administration of Besifovir dipivoxil maleate beyond 96 weeks is supported by

robust clinical evidence demonstrating:

e Sustained Virologic Efficacy: High rates of viral suppression maintained through 144 weeks of
therapy.
e Improved Safety Profile: Superior bone and renal safety compared to TDF, with significant

improvements observed in patients switching from TDF.

e HCC Risk Reduction: Real-world data suggests potential benefits in reducing hepatocellular
carcinoma risk.

e Favorable Resistance Profile: No resistance mutations detected in clinical trials up to 144 weeks.

These findings position BSV as a viable and advantageous long-term treatment strategy for patients with

chronic hepatitis B.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Besifovir long-term administration beyond 96 weeks]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b627917#besifovir-long-

term-administration-beyond-96-weeks]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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